[bis(4-methylphenyl)phosphoryl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)phosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-3-7-14(8-4-12)18(17,11-16)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYQZVFJKZTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 4 Methylphenyl Phosphoryl Methanol
Development of Phosphine (B1218219) Oxide Formation Routes
The foundational step in synthesizing the target compound is the creation of the bis(4-methylphenyl)phosphine oxide framework. This involves the formation of two phosphorus-aryl bonds and the establishment of the phosphoryl (P=O) group.
The creation of stable P-C bonds is paramount in organophosphorus chemistry. Several key strategies have been developed to synthesize diarylphosphine oxides.
One of the most established methods involves the reaction of organometallic reagents with phosphorus halides. The use of Grignard reagents, such as 4-methylphenylmagnesium bromide, with phosphoryl chloride (POCl₃) provides a direct route to triarylphosphine oxides. thieme-connect.de A stoichiometric approach can be adapted for diaryl systems. Similarly, organolithium reagents can be used in place of Grignard reagents. thieme-connect.de
Another significant strategy is the Friedel-Crafts reaction. This involves reacting an aryl phosphine dichloride with an aromatic hydrocarbon, such as toluene, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). google.com This method proceeds under mild conditions and can produce diarylphosphine oxides after a hydrolysis step. google.com
Modern synthetic approaches frequently employ transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. For instance, palladium-catalyzed reactions can form C-P bonds between secondary phosphine oxides and aryl halides or nonaflates. organic-chemistry.org Nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides also serves as an efficient route to various aryl-phosphorus compounds, including triarylphosphine oxides. organic-chemistry.org Copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts have also been shown to produce P-C bonds rapidly and in high yields at room temperature. organic-chemistry.org
| Strategy | Phosphorus Source | Aryl Source | Key Reagent/Catalyst | Description |
|---|---|---|---|---|
| Grignard Reaction | Phosphoryl Chloride (POCl₃) | Aryl Grignard Reagent (ArMgBr) | None | A classic, straightforward route involving the reaction of an organometallic aryl source with a phosphorus halide. thieme-connect.denih.gov |
| Friedel-Crafts Reaction | Aryl Phosphine Dichloride (ArPCl₂) | Aromatic Hydrocarbon (e.g., Toluene) | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution to form the P-C bond, followed by hydrolysis. google.com |
| Palladium-Catalyzed Coupling | Secondary Phosphine Oxide (R₂P(O)H) | Aryl Halide or Nonaflate | Palladium Complex | A versatile method for coupling various aryl partners with a phosphine oxide. organic-chemistry.org |
| Nickel-Catalyzed Coupling | H-phosphine oxides | Arylboronic Acid | Nickel Complex | Efficiently couples boronic acids with phosphorus compounds to yield arylphosphine oxides. organic-chemistry.org |
| Copper-Catalyzed Coupling | Phosphorus Nucleophiles | Diaryliodonium Salts | Copper Salt | A rapid C-P bond formation reaction that proceeds at room temperature. organic-chemistry.org |
The phosphoryl group, characterized by the P=O double bond, is a key feature of phosphine oxides. Its introduction can be achieved through several distinct routes.
In many of the syntheses that form the P-C bonds, the phosphoryl oxygen is already present in the starting material. For example, when using phosphoryl chloride (POCl₃) as the phosphorus source in Grignard reactions, the P=O bond is integral to the precursor and is retained in the final phosphine oxide product. thieme-connect.de
An alternative pathway involves the hydrolysis of a precursor compound. The synthesis of diarylphosphine oxides can be achieved through the hydrolysis of diaryl(chloro)phosphines. thieme-connect.de This method is straightforward, though its utility depends on the accessibility of the required chlorophosphine starting material. thieme-connect.de
While phosphines are readily oxidized to phosphine oxides, this route is often less desirable in synthetic design because it requires an additional step and the handling of air-sensitive phosphine intermediates. nih.gov However, if a diarylphosphine is synthesized first, deliberate oxidation provides a reliable method to convert it to the corresponding stable phosphine oxide. nih.gov
Introduction and Modification of the Methanol (B129727) Functionality
Once the bis(4-methylphenyl)phosphine oxide core is established, the final step is the introduction of the hydroxymethyl (-CH₂OH) group onto the phosphorus atom.
A primary and effective method for synthesizing α-hydroxymethylphosphine oxides is through the reduction of an acylphosphine oxide precursor. This two-step approach first involves the synthesis of the corresponding α-ketophosphine oxide, [bis(4-methylphenyl)phosphoryl]formaldehyde, followed by the reduction of its carbonyl group.
The synthesis of the acylphosphine oxide intermediate can be achieved via the direct coupling of a secondary phosphine oxide, such as bis(4-methylphenyl)phosphine oxide, with an acyl chloride in the presence of a mediating agent like a chlorosilane. organic-chemistry.org
Following the formation of the acylphosphine oxide, the carbonyl group is reduced to a primary alcohol. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. Modified hydroborate agents are effective for this purpose; for example, zinc borohydride (Zn(BH₄)₂) is known to reduce a wide range of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols in high yields under mild conditions, such as at room temperature in a solvent like tetrahydrofuran (B95107) (THF). scielo.org.mx
A more direct route to α-hydroxy organophosphorus compounds is the Abramov reaction. This reaction typically involves the addition of an H-phosphinate to an aldehyde or ketone to form an α-hydroxyphosphinate. organic-chemistry.org A variation of this, the Pudovik reaction, can also be utilized for creating P-C bonds and installing the hydroxyl group simultaneously. nih.gov
While the carbonyl reduction pathway is a major route, other derivatization strategies could theoretically be employed. For instance, one could envision a nucleophilic substitution reaction where a [bis(4-methylphenyl)phosphoryl]methyl halide is hydrolyzed to the target alcohol. However, the synthesis of the halide precursor may be less direct than the acylphosphine oxide approach. Given the efficiency of carbonyl reduction methods, they remain the more documented and practical approach for accessing the target [bis(4-methylphenyl)phosphoryl]methanol.
Catalyst-Assisted Synthesis Protocols
Catalysis plays a critical role in modern synthetic routes to phosphine oxides, offering milder reaction conditions, improved yields, and broader substrate scopes compared to traditional stoichiometric methods. liv.ac.uk
Lewis Acid Catalysis: In the context of P-C bond formation, Lewis acids are prominently used in Friedel-Crafts-type reactions. Aluminum trichloride (AlCl₃) is a common catalyst that facilitates the reaction between aryl phosphine dichlorides and aromatic compounds like toluene to form the diarylphosphine chloride, which is then hydrolyzed to the diarylphosphine oxide. google.com
Transition Metal Catalysis: The use of transition metals, particularly palladium, nickel, and copper, has revolutionized P-C cross-coupling reactions. liv.ac.uk
Palladium: Palladium complexes are highly versatile catalysts for coupling secondary phosphine oxides with aryl halides, triflates, and nonaflates. organic-chemistry.org
Nickel: Nickel catalysts are effective for coupling H-phosphites, H-phosphinate esters, and H-phosphine oxides with a wide range of arylboronic acids, providing a powerful tool for constructing aryl-phosphorus bonds. organic-chemistry.org
Copper: Copper-catalyzed reactions offer a cost-effective and efficient alternative, enabling the coupling of phosphorus nucleophiles with diaryliodonium salts at room temperature with short reaction times. organic-chemistry.org
These catalytic systems are primarily employed in the initial stages to construct the bis(4-methylphenyl)phosphine oxide skeleton, which is the essential precursor to the final target molecule.
| Catalyst Type | Example Catalyst | Reaction | Reactants | Reference |
|---|---|---|---|---|
| Lewis Acid | Aluminum Trichloride (AlCl₃) | Friedel-Crafts Alkylation | Aryl Phosphine Dichloride + Aromatic Hydrocarbon | google.com |
| Transition Metal | Palladium Complex | C-P Cross-Coupling | Secondary Phosphine Oxide + Aryl Halide | organic-chemistry.org |
| Transition Metal | Nickel Complex | C-P Cross-Coupling | H-phosphine oxide + Arylboronic Acid | organic-chemistry.org |
| Transition Metal | Copper Salt | C-P Cross-Coupling | Phosphorus Nucleophile + Diaryliodonium Salt | organic-chemistry.org |
Stereochemical Control in this compound Synthesis
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of this stereochemistry is a crucial aspect of its synthesis, particularly for applications where specific chirality is required. A key strategy to achieve stereochemical control is through the use of P-stereogenic secondary phosphine oxides as starting materials.
Research has demonstrated that the Pudovik reaction can proceed with a high degree of stereospecificity. For instance, the addition of an enantiomerically pure P-stereogenic secondary phosphine oxide to formaldehyde has been shown to yield the corresponding hydroxymethyl phosphine oxide with near-quantitative yield and high enantiomeric excess acs.org. This indicates that the reaction proceeds with retention of configuration at the phosphorus center.
The preparation of enantiopure secondary phosphine oxides, such as bis(4-methylphenyl)phosphine oxide, is therefore a critical first step. Methods for achieving this include the use of chiral resolving agents, such as TADDOL derivatives, which can effectively separate racemic mixtures of secondary phosphine oxides acs.org. By employing an enantiomerically pure form of bis(4-methylphenyl)phosphine oxide in the Pudovik reaction with formaldehyde, it is possible to synthesize this compound in a stereocontrolled manner.
Another approach to asymmetric synthesis involves the use of chiral catalysts. While specific examples for the catalytic asymmetric synthesis of this compound are not extensively documented, the broader field of asymmetric Pudovik reactions offers promising avenues. Chiral metal complexes, for instance, have been successfully employed to catalyze the enantioselective addition of phosphites to aldehydes, yielding enantioenriched α-hydroxy phosphonates with high yields and enantioselectivities organic-chemistry.org. The development of similar catalytic systems for the addition of secondary phosphine oxides to formaldehyde could provide a more direct and efficient route to enantiopure this compound. For example, cobalt-catalyzed asymmetric nucleophilic addition of secondary phosphine oxides to various electrophiles has been shown to produce P-stereogenic compounds with high enantiomeric excess nih.gov.
Table 1: Approaches to Stereochemical Control in α-Hydroxyphosphine Oxide Synthesis
| Method | Description | Key Advantages |
| Use of P-Stereogenic Starting Materials | Reaction of an enantiomerically pure secondary phosphine oxide with an aldehyde. | High stereospecificity, predictable stereochemical outcome. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the reaction between a prochiral secondary phosphine oxide and an aldehyde. | Potential for high catalytic efficiency and atom economy. |
Green Chemistry Aspects in Synthetic Pathways
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organophosphorus compounds. The synthesis of this compound can be made more environmentally benign through several strategies, with a primary focus on solvent-free reaction conditions.
Solvent-free, or neat, reactions offer significant advantages by eliminating the environmental and economic costs associated with solvent use, purification, and disposal. The Pudovik reaction for the synthesis of α-hydroxyphosphonates and α-hydroxyphosphine oxides has been shown to proceed efficiently under solvent-free conditions. These reactions can be promoted by grinding the reactants together, sometimes in the presence of a solid-supported catalyst acs.orgasianpubs.org.
Several studies have highlighted the successful synthesis of α-hydroxyphosphonates under solventless conditions using various catalysts, including sodium-modified fluorapatite and ecocatalysts derived from hyperaccumulating plants acs.orgmdpi.com. These methods often result in high yields, broad substrate scope, mild reaction conditions, and easy purification of the final products mdpi.com. Specifically, catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides has been reported to produce tertiary α-hydroxyphosphine oxides in excellent yields organic-chemistry.org. This approach aligns well with the principles of pot, atom, and step economy (PASE) organic-chemistry.org.
The use of solid, reusable catalysts is another key aspect of green chemistry. Catalysts like sodium-modified fluorapatite can be easily recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process acs.org.
Table 2: Green Chemistry Approaches in the Synthesis of α-Hydroxyphosphine Oxides
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Solvent-Free Synthesis | Conducting the Pudovik reaction by grinding reactants without a solvent. | Reduced waste, lower environmental impact, often faster reaction times. |
| Use of Heterogeneous Catalysts | Employing solid-supported or reusable catalysts. | Ease of catalyst separation and recycling, reduced waste. |
| Atom Economy | The Pudovik reaction is an addition reaction with high atom economy. | Maximizes the incorporation of starting materials into the final product. |
By integrating these stereochemical control strategies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.
Advanced Structural Characterization and Spectroscopic Elucidation of Bis 4 Methylphenyl Phosphoryl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of [bis(4-methylphenyl)phosphoryl]methanol in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methyl, methanolic, and hydroxyl protons.
The two p-tolyl groups are chemically equivalent, simplifying the aromatic region of the spectrum. The protons on these aromatic rings typically appear as two sets of doublets due to ortho- and meta-coupling, in the range of δ 7.2-7.8 ppm. The methyl protons of the tolyl groups are expected to produce a sharp singlet at approximately δ 2.4 ppm rsc.org.
The proton of the hydroxymethyl group (P-CH-OH) is anticipated to appear as a doublet due to coupling with the phosphorus-31 nucleus (²JH-P). Its chemical shift can be influenced by solvent and concentration effects but is generally found in the δ 4.5-5.5 ppm region. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly variable (δ 3-6 ppm) depending on factors like solvent, temperature, and concentration, which affect hydrogen bonding.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to P) | 7.5 - 7.8 | Doublet of doublets | ~8 (H-H), ~12 (H-P) |
| Aromatic (meta to P) | 7.2 - 7.4 | Doublet | ~8 |
| Methanol (B129727) (CH) | 4.5 - 5.5 | Doublet | ~9 (H-P) |
| Hydroxyl (OH) | 3.0 - 6.0 | Singlet (broad) | - |
| Methyl (CH₃) | ~2.4 | Singlet | - |
Note: Expected values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom, with their chemical shifts and coupling to phosphorus providing valuable structural information.
The aromatic carbons will resonate in the δ 125-145 ppm region. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) will appear as doublets with a large coupling constant (¹JC-P). The other aromatic carbons will also exhibit smaller C-P couplings. The carbon of the methyl groups on the tolyl rings is expected to have a chemical shift of around δ 21 ppm rsc.org.
A key signal is that of the hydroxymethyl carbon (P-CH-OH). This carbon is directly bonded to the phosphorus atom and is therefore expected to appear as a doublet with a significant ¹JC-P coupling constant, typically in the range of δ 60-70 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) |
| C=O (Phosphoryl) | - | - |
| Aromatic (ipso) | 128 - 132 | Doublet |
| Aromatic (ortho) | 131 - 134 | Doublet |
| Aromatic (meta) | 128 - 130 | Doublet |
| Aromatic (para) | 140 - 144 | Singlet |
| Methanol (CH) | 60 - 70 | Doublet |
| Methyl (CH₃) | ~21 | Singlet |
Note: Expected values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, this technique is both straightforward and sensitive.
For this compound, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for pentavalent phosphorus in phosphine (B1218219) oxides typically falls within a well-defined range. For diarylphosphine oxides, the chemical shift is generally observed between δ 20 and δ 40 ppm. For instance, the related tri(p-tolyl)phosphine oxide shows a solid-state ³¹P chemical shift of 28.14 ppm tamu.edu. The presence of the hydroxymethyl group is expected to shift this value, with compounds like tris(hydroxymethyl)phosphine (B1196123) oxide appearing at approximately 49 ppm nih.govresearchgate.net. Therefore, a chemical shift in the range of δ 30-50 ppm is anticipated for the title compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the coupling between the ortho and meta protons on the tolyl rings and, importantly, to correlate the hydroxymethyl proton with the hydroxyl proton, if coupling is present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for the aromatic rings, the methyl groups, and the key hydroxymethyl group by correlating them to their known ¹H signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.
The most prominent feature is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The P=O (phosphoryl) group will exhibit a strong, sharp absorption band typically in the range of 1200-1100 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the phosphorus atom.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol is anticipated in the 1100-1000 cm⁻¹ region. The presence of the tolyl groups will also give rise to characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Phosphoryl (P=O) | P=O Stretch | 1200 - 1100 | Strong, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alcohol C-O | C-O Stretch | 1100 - 1000 | Medium |
Note: Expected values are based on characteristic group frequencies. Actual values may vary.
Raman Spectroscopy Applications
The spectrum would be characterized by distinct peaks corresponding to the various vibrational modes. The phosphoryl group (P=O) stretch is a particularly strong and characteristic Raman band, typically appearing in the region of 1250-1300 cm⁻¹. The precise position of this band can be sensitive to the electronic environment and any hydrogen bonding interactions involving the hydroxyl group.
The aromatic tolyl groups give rise to several prominent bands. The C-C stretching vibrations within the phenyl rings are expected to produce a series of peaks in the 1400-1600 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed at higher wavenumbers, typically above 3000 cm⁻¹. Additionally, the methyl C-H stretching and bending modes will have characteristic signals. researchgate.net The P-C (phenyl-phosphorus) stretching vibrations are expected in the fingerprint region of the spectrum, providing further structural confirmation. The O-H stretch from the methanol moiety would likely appear as a broad band, its position and width influenced by hydrogen bonding.
Expected Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 3000 |
| P=O Stretch | 1250 - 1300 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Methyl C-H Bend | 1380 - 1465 |
| P-C Stretch | 600 - 800 |
| O-H Stretch | 3200 - 3600 (broad) |
Note: The exact positions of the Raman bands are dependent on the molecular environment and physical state of the sample.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be employed to generate the molecular ion with minimal fragmentation. mdpi.com
The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, and potentially adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. High-resolution mass spectrometry would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.
Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion and gain further structural insights. The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the P-C bonds could lead to the formation of ions corresponding to the loss of a tolyl group. The loss of the methanol group is another expected fragmentation pathway.
Plausible Fragmentation Pathways in Mass Spectrometry
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |
| [M+H]⁺ | Loss of H₂O from the methanol moiety | [M-OH]⁺ |
| [M+H]⁺ | Loss of CH₃OH | [M-CH₃OH+H]⁺ |
| [M+H]⁺ | Cleavage of a P-C bond with loss of a tolyl radical | [M-C₇H₇]⁺ |
| [M+H]⁺ | Cleavage leading to the di(p-tolyl)phosphoryl cation | [C₁₄H₁₄PO]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles, as well as the packing of the molecules in the crystal lattice. researchgate.net
The crystal structure would be expected to reveal a tetrahedral geometry around the phosphorus atom, consistent with other phosphoryl compounds. mdpi.com The two tolyl groups and the methanol group would be arranged around the central phosphorus atom. The orientation of the tolyl rings relative to the P=O bond would be of particular interest, as steric hindrance can influence their conformation. mdpi.com Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the methanol moiety and the phosphoryl oxygen, would likely play a significant role in the crystal packing. mdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| P=O Bond Length (Å) | ~1.48 |
| P-C (phenyl) Bond Length (Å) | ~1.81 |
| P-C (methanol) Bond Length (Å) | ~1.85 |
| C-P-C Bond Angle (°) | ~105 - 115 |
Note: These are generalized, plausible values for a molecule of this type and are not based on experimental data for the specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The presence of the two phenyl rings in this compound suggests that it will absorb in the ultraviolet region of the electromagnetic spectrum.
The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions of the aromatic system. The exact position of the absorption maximum (λ_max) will be influenced by the substitution on the phenyl rings and the interaction with the phosphoryl group. It is anticipated that the primary absorption bands would appear in the range of 250-280 nm. researchgate.net
If the compound is fluorescent, its emission spectrum would provide further information about its excited state properties. Upon excitation at the absorption maximum, the molecule may relax to the ground state by emitting a photon of lower energy (longer wavelength). The fluorescence spectrum would likely be a broad, mirror-image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide insights into the efficiency and dynamics of the emission process. The polarity of the solvent could also influence the position and intensity of the emission band. researchgate.net
Reactivity and Reaction Mechanisms of Bis 4 Methylphenyl Phosphoryl Methanol
Reactivity at the Hydroxyl Group
The hydroxyl group in [bis(4-methylphenyl)phosphoryl]methanol is a key site for a variety of organic transformations, including esterification, etherification, oxidation, reduction, and substitution reactions. These reactions are fundamental to the derivatization of this molecule for various applications.
Esterification Reactions and Derivatives
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent.
A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group from this compound.
Alternatively, more reactive acylating agents can be employed. For instance, reaction with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the ester derivative. The base serves to neutralize the hydrochloric acid byproduct.
| Reactant | Reagent | Conditions | Product |
| This compound | R-COOH | Acid catalyst (e.g., H₂SO₄), heat | [bis(4-methylphenyl)phosphoryl]methyl R-carboxylate |
| This compound | R-COCl | Base (e.g., Pyridine), room temp. | [bis(4-methylphenyl)phosphoryl]methyl R-carboxylate |
| This compound | (RCO)₂O | Base or Acid catalyst | [bis(4-methylphenyl)phosphoryl]methyl R-carboxylate |
This table presents generalized esterification reactions based on the known reactivity of α-hydroxyphosphine oxides.
Etherification Reactions
Ether derivatives of this compound can be synthesized through etherification of the hydroxyl group. A standard method for this transformation is the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.
| Reactant | Reagent | Conditions | Product |
| This compound | 1. NaH2. R-X (alkyl halide) | Anhydrous solvent (e.g., THF) | [bis(4-methylphenyl)phosphoryl]methoxymethane (for R=CH₃) |
This table illustrates a generalized etherification reaction based on the principles of the Williamson ether synthesis applied to α-hydroxyphosphine oxides.
Oxidation and Reduction Pathways
The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding acylphosphine oxide, [bis(4-methylphenyl)phosphoryl]formaldehyde. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of primary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine).
Conversely, reduction of the phosphoryl group is a challenging transformation and typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the focus of reduction pathways for this molecule would generally be on other parts of the molecule if they contained reducible functionalities, as the phosphine (B1218219) oxide group is relatively stable to reduction. The hydroxyl group itself is already in a reduced state and cannot be further reduced.
| Reaction Type | Reagent | Product |
| Oxidation | PCC or Swern Oxidation | [bis(4-methylphenyl)phosphoryl]formaldehyde |
This table outlines the expected product from the oxidation of the hydroxyl group in this compound.
Substitution Reactions
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azido (B1232118) derivative, which could be further reduced to an amine. Direct substitution of the hydroxyl group is also possible under certain conditions, for instance, to form α-aminophosphine oxides. rsc.org
| Reactant | Reagent | Conditions | Intermediate/Product |
| This compound | TsCl, Pyridine | 0 °C to room temp. | [bis(4-methylphenyl)phosphoryl]methyl tosylate |
| [bis(4-methylphenyl)phosphoryl]methyl tosylate | Nu⁻ (e.g., CN⁻, N₃⁻) | Appropriate solvent | Substituted product |
This table describes a generalized two-step substitution pathway via a tosylate intermediate, a common strategy for the substitution of hydroxyl groups.
Reactivity at the Phosphoryl Center
The phosphoryl group (P=O) is characterized by a polar double bond, with the oxygen atom being electron-rich and the phosphorus atom being electron-deficient. This polarity dictates the reactivity of this functional group.
Protonation and Lewis Acidity/Basicity Studies
The oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor and a Lewis basic center. It can be protonated by strong acids to form a phosphonium (B103445) ion. The basicity of the phosphoryl oxygen is influenced by the electronic nature of the substituents on the phosphorus atom. The electron-donating methyl groups on the phenyl rings of this compound enhance the electron density on the phosphoryl oxygen, making it a reasonably strong Lewis base.
This Lewis basicity allows the phosphoryl oxygen to coordinate with various Lewis acids, such as metal ions. Studies on other phosphine oxides have shown that the strength of this interaction can be quantified, for example, by monitoring the change in the ³¹P NMR chemical shift upon titration with a Lewis acid. chemrxiv.orgchemrxiv.org The interaction with Lewis acids can modulate the reactivity of the molecule and is a key aspect of its coordination chemistry.
Furthermore, α-hydroxyphosphine oxides can exist in equilibrium with their trivalent tautomer, a phosphinous acid. This tautomerization allows the phosphorus atom to act as a ligand for transition metals, forming metal complexes.
| Interaction | Species | Result |
| Protonation | Strong Acid (H⁺) | Formation of a phosphonium ion |
| Lewis Acid Coordination | Metal Ion (e.g., Li⁺, Mg²⁺) | Coordination complex |
| Tautomerization/Coordination | Transition Metal Precursor | Metal-phosphinous acid complex |
This table summarizes the reactivity of the phosphoryl center in this compound.
Ligand Exchange Processes
The phosphorus center in this compound is a focal point for ligand exchange reactions. The phosphoryl group (P=O) is highly polar, with the oxygen atom being a strong hydrogen bond acceptor. This polarity influences the compound's interaction with solvents and other reagents.
In the presence of metal ions, the oxygen atom of the phosphoryl group can act as a ligand, coordinating to the metal center. The lability of other ligands on the metal complex can facilitate an exchange wherein the this compound displaces a weaker ligand. For instance, in lanthanide complexes, phosphine oxides have been shown to readily displace coordinated tetrahydrofuran (B95107) (THF) molecules. nih.gov This process is often reversible and dependent on the concentration of the exchanging ligands and the solvent. nih.gov
Furthermore, the hydroxyl group can be substituted in various reactions. While direct studies on this compound are not available, analogous α-hydroxyphosphonates undergo reactions where the hydroxyl group is replaced by halogens or amino groups. nih.gov It is plausible that this compound could undergo similar transformations.
The potential for the entire this compound molecule to act as a bidentate ligand, coordinating through both the phosphoryl oxygen and the hydroxyl oxygen, presents another facet of its ligand exchange behavior, particularly in the formation of chelate complexes with various metals.
Reactivity of the Aromatic Moieties
The two 4-methylphenyl (tolyl) groups attached to the phosphorus atom are susceptible to electrophilic aromatic substitution (SEAr) reactions. The phosphoryl group is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.org However, the methyl groups on the phenyl rings are activating and ortho-, para-directing. libretexts.org
The interplay between the deactivating phosphoryl group and the activating methyl groups will dictate the regioselectivity of substitution on the aromatic rings. The positions ortho and meta to the phosphorus substituent will be influenced by both groups. Generally, the activating effect of the methyl group would favor substitution at the positions ortho and para to it (i.e., positions 2, 3, 5, and 6 relative to the phosphorus). However, the steric hindrance from the bulky phosphoryl group and the other tolyl ring might disfavor substitution at the ortho positions (positions 2 and 6). Therefore, electrophilic attack is most likely to occur at the positions meta to the phosphoryl group and ortho to the methyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would likely be harsher than for benzene (B151609) itself, due to the deactivating effect of the phosphoryl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Tolyl Rings of this compound
| Position of Substitution | Influence of Methyl Group | Influence of Phosphoryl Group | Predicted Outcome |
| 2 (ortho to P, meta to Me) | Weakly activating | Deactivating, Steric hindrance | Disfavored |
| 3 (meta to P, ortho to Me) | Activating | Deactivating | Favored |
| 5 (meta to P, ortho to Me) | Activating | Deactivating | Favored |
| 6 (ortho to P, meta to Me) | Weakly activating | Deactivating, Steric hindrance | Disfavored |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Due to the absence of direct mechanistic studies on this specific compound, insights are drawn from analogous systems.
Kinetic Studies
Kinetic studies on related organophosphorus compounds provide a framework for understanding the reaction rates and dependencies of transformations involving this compound. For example, the formation of α-hydroxy phosphine oxides from the reaction of secondary phosphine oxides with aldehydes and ketones can be reversible. tandfonline.com The rate of both the forward and reverse reactions would be influenced by factors such as temperature, catalyst, and the electronic and steric properties of the substituents.
In reactions where this compound acts as a ligand, kinetic studies of ligand exchange on metal complexes have shown that the rate of exchange is dependent on the nature of the metal, the other ligands present, and the solvent. chemrxiv.orgresearchgate.netchemrxiv.org For instance, the rate of substitution can follow different mechanisms, such as SN1 or SN2 pathways, depending on the specific system. chemrxiv.org
A hypothetical kinetic study on the oxidation of this compound to the corresponding ketone could reveal the order of the reaction with respect to the oxidant and the substrate, providing clues about the rate-determining step.
Table 2: Hypothetical Kinetic Data for the Oxidation of an α-Hydroxy Phosphine Oxide
| Experiment | [α-Hydroxy Phosphine Oxide] (M) | [Oxidant] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 4.0 x 10-4 |
This is a hypothetical table to illustrate the type of data that would be generated from a kinetic study.
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.comias.ac.in Several isotopic labeling experiments could be designed to probe the mechanisms of reactions involving this compound.
To investigate the mechanism of the substitution of the hydroxyl group, the oxygen of the hydroxyl group could be labeled with 18O. Analysis of the product and any leaving groups by mass spectrometry would reveal whether the C-O or O-H bond is cleaved during the reaction.
For studying the reactivity of the aromatic rings, deuterium (B1214612) labeling could be employed. For example, by synthesizing [bis(4-methylphenyl-d4)phosphoryl]methanol, where the aromatic protons are replaced by deuterium, the kinetic isotope effect for electrophilic aromatic substitution could be determined. A significant kinetic isotope effect would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step.
Furthermore, 31P NMR spectroscopy is an inherently useful tool for tracking the phosphorus atom, and coupling it with isotopic labeling of other atoms would provide detailed mechanistic insights. For instance, in ligand exchange studies, using an isotopically labeled metal center could help in determining the binding and dissociation rates of the phosphine oxide ligand.
Table 3: Proposed Isotopic Labeling Experiments for Mechanistic Studies
| Reaction | Isotope Label | Purpose of Experiment | Analytical Technique |
| Hydroxyl group substitution | 18O in the -OH group | To determine the bond cleavage pattern (C-O vs. O-H). | Mass Spectrometry |
| Electrophilic Aromatic Substitution | Deuterium on the tolyl rings | To determine the kinetic isotope effect and the rate-determining step. | NMR Spectroscopy, Mass Spectrometry |
| Ligand Exchange | Isotopically labeled metal (e.g., 105Pd) | To study the kinetics and mechanism of ligand binding and dissociation. | 31P NMR Spectroscopy |
Coordination Chemistry and Ligand Development for Bis 4 Methylphenyl Phosphoryl Methanol
[bis(4-methylphenyl)phosphoryl]methanol as a Ligand in Metal Complexes
A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of this compound. While the broader class of phosphine (B1218219) oxides, which are compounds containing a P=O group, are known to act as ligands for various transition metals, specific studies detailing the behavior of this compound in this capacity are not present in the accessible scientific literature. wikipedia.org Generally, phosphine oxides coordinate to metal centers through the oxygen atom, acting as hard Lewis bases. wikipedia.org The electronic and steric properties of the substituents on the phosphorus atom, in this case, the two 4-methylphenyl (p-tolyl) groups and the methanol (B129727) group, would be expected to influence the stability and structure of any resulting metal complexes. However, without experimental data, any discussion of its specific role as a ligand remains speculative.
Synthesis and Characterization of Metal-Phosphorylmethanol Complexes
Consistent with the lack of information on its role as a ligand, there are no specific published methods for the synthesis of metal complexes incorporating this compound. General synthetic strategies for creating metal-phosphine oxide complexes typically involve reacting a labile metal precursor, often a metal halide, with the pre-formed phosphine oxide ligand in a suitable solvent. wikipedia.orgwikipedia.org Another common, though often unintentional, route is the in-situ oxidation of a corresponding phosphine ligand. wikipedia.orgresearchgate.net
For this compound, a hypothetical synthesis would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a solvent like ethanol, methanol, or dichloromethane. The resulting complexes, were they to be synthesized, would then be characterized using standard techniques such as X-ray crystallography, elemental analysis, and various spectroscopic methods to determine their structure and composition. However, no such specific syntheses or characterization data have been reported for complexes of this particular ligand.
Binding Modes and Coordination Geometries
The potential binding modes and coordination geometries of this compound in metal complexes have not been experimentally determined. Based on its structure, several coordination modes could be envisaged. The most probable mode of coordination would be as a monodentate ligand through the phosphoryl oxygen atom, which is typical for phosphine oxides. wikipedia.org It is also conceivable that the hydroxyl group of the methanol moiety could participate in coordination, potentially leading to a bidentate chelating or bridging behavior, especially with metals that favor higher coordination numbers. This could result in various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Without crystallographic or spectroscopic evidence, these possibilities remain theoretical.
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, EPR)
No spectroscopic data (NMR, EPR, etc.) for metal complexes of this compound are available in the scientific literature. In a hypothetical scenario, ³¹P NMR spectroscopy would be a primary tool to study the coordination of the phosphoryl group. Upon coordination to a metal center, a significant downfield or upfield shift in the ³¹P NMR signal would be expected compared to the free ligand, providing evidence of the metal-ligand interaction. For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy could provide valuable information about the metal's electronic environment and the nature of the bonds with the ligand. ¹H and ¹³C NMR would also be used to characterize the organic framework of the ligand within the complex.
Applications in Supramolecular Assembly
There is no published research on the application of this compound in the field of supramolecular assembly. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal-ligand coordination, and π-π stacking, to build large, well-defined architectures. brighton.ac.uknih.govub.edu In principle, a molecule like this compound possesses functionalities that could be exploited in supramolecular chemistry. The phosphoryl oxygen and the hydroxyl group are potential hydrogen bond acceptors and donors, respectively. The aromatic tolyl groups could participate in π-π stacking interactions. Furthermore, its ability to coordinate with metal ions could be used to direct the assembly of complex supramolecular structures. nih.gov Despite this potential, no studies have utilized this specific compound as a building block in supramolecular systems.
Catalytic Applications of Bis 4 Methylphenyl Phosphoryl Methanol and Its Derivatives
Role as an Organocatalyst in Organic Transformations
There is no available scientific literature describing the use of [bis(4-methylphenyl)phosphoryl]methanol or its derivatives as organocatalysts in organic transformations.
Application in Transition Metal-Catalyzed Processes
No published studies have been found that detail the application of this compound or its derivatives in transition metal-catalyzed processes.
Ligand in Cross-Coupling Reactions
There is no documented use of this compound as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.
Mechanistic Aspects of Catalytic Cycles
Given the absence of catalytic applications for this compound, there are no mechanistic studies of catalytic cycles involving this compound.
Catalyst Design and Optimization Strategies
There are no research articles or patents that discuss the design and optimization of catalysts based on the this compound scaffold.
Table of Mentioned Chemical Compounds
Computational and Theoretical Studies of Bis 4 Methylphenyl Phosphoryl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic properties.
Electronic Structure and Molecular Geometry Optimization
A DFT calculation would begin with the optimization of the molecular geometry of [bis(4-methylphenyl)phosphoryl]methanol. This process determines the lowest energy arrangement of the atoms in three-dimensional space. The resulting optimized structure would provide key geometric parameters.
Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | P=O | Value in Å |
| Bond Length | P-C (phenyl) | Value in Å |
| Bond Length | P-C (methanol) | Value in Å |
| Bond Length | C-O (methanol) | Value in Å |
| Bond Angle | O=P-C (phenyl) | Value in degrees |
| Bond Angle | C(phenyl)-P-C(phenyl) | Value in degrees |
| Bond Angle | C(phenyl)-P-C(methanol) | Value in degrees |
Note: The values in this table are placeholders and would need to be calculated using DFT software.
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, a vibrational frequency analysis would be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.
Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
|---|---|---|
| P=O stretch | Phosphoryl | Value |
| P-C stretch | Phenyl-Phosphorus | Value |
| C-H stretch | Aromatic/Methyl | Value |
| O-H stretch | Methanol (B129727) | Value |
Note: These are representative modes and their hypothetical frequencies would be determined by the calculation.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Hypothetical FMO Properties for this compound
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Note: These values are placeholders and would be calculated.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green regions represent neutral potential. For this compound, an MEP map would likely show a negative potential around the phosphoryl oxygen and a positive potential near the hydroxyl proton.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. NBO analysis is particularly useful for quantifying delocalization effects and intermolecular interactions, such as hydrogen bonding, by examining the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could quantify the strength of potential intramolecular or intermolecular hydrogen bonds involving the hydroxyl and phosphoryl groups.
Reaction Pathway and Transition State Modeling
Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction can be predicted. For instance, one could model the reaction of this compound with another reagent to understand its reactivity profile and potential reaction mechanisms.
Applications in Materials Science and Advanced Materials Development
Integration of [bis(4-methylphenyl)phosphoryl]methanol into Polymeric Matrices
There is no specific information available detailing the methods or outcomes of integrating this compound into various polymeric matrices. Research on similar organophosphorus compounds often explores techniques such as melt blending, in-situ polymerization, or solution casting to incorporate additives into polymers. However, no studies were found that specifically document these processes for this compound.
Role as a Functional Additive in Polymer Synthesis
The role of this compound as a functional additive during polymer synthesis has not been described in the available literature. Generally, phosphoryl compounds can act as flame retardants, plasticizers, or catalysts in polymerization reactions. Without specific research on this compound, its precise function as an additive remains speculative.
Potential in the Development of Hybrid Materials
There is no available research that explores the use of this compound in the development of hybrid materials. Such materials often combine organic and inorganic components to achieve synergistic properties. The potential for this specific compound to contribute to the formation or enhancement of hybrid materials has not been investigated in the reviewed literature.
Future Perspectives and Emerging Research Avenues for Bis 4 Methylphenyl Phosphoryl Methanol
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For [bis(4-methylphenyl)phosphoryl]methanol, future research will likely focus on moving beyond traditional multi-step procedures, which can be inefficient and generate significant waste.
One promising avenue is the exploration of electrochemical methods. Electrochemical synthesis offers a green and sustainable approach, often proceeding under mild conditions without the need for metal salts or additional oxidants. researchgate.net The direct electrochemical oxidation for C-3 phosphorylation of other heterocyclic compounds has demonstrated the potential of this technique. researchgate.net Future work could adapt these principles to the synthesis of this compound, potentially leading to higher atom economy and reduced environmental impact. researchgate.net
Another area of interest is the use of novel phosphorylating agents. Research into reagents like isopropenyl phosphate (B84403), which generates acetone (B3395972) as the only by-product, showcases a move towards more atom-efficient reactions. rsc.org Adapting such reagents for the synthesis of diaryl-substituted phosphoryl methanols could significantly improve the sustainability of the process. The development of catalytic systems for the transesterification of phosphate esters also presents an opportunity to enhance efficiency and selectivity. rsc.org
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Electrochemical Synthesis | Mild reaction conditions, high atom economy, avoidance of metal salts and oxidants. researchgate.net | C-3 phosphorylation of 2H-indazoles. researchgate.net |
| Novel Phosphorylating Agents | High atom efficiency, generation of benign by-products. rsc.org | Use of isopropenyl phosphate for alcohol phosphorylation. rsc.org |
| One-Pot Synthesis from Elemental Phosphorus | Cost-effective, avoids hazardous intermediates, high functional group tolerance. sci-hub.st | Synthesis of bis(acyl)phosphine oxides (BAPOs). sci-hub.st |
Advanced Applications in Medicinal Chemistry Probes (Excluding Clinical Studies)
While clinical applications are outside the scope of this article, the use of this compound as a medicinal chemistry probe presents a fertile ground for research. Its structural features could be leveraged to design specific molecular tools for studying biological systems.
The phosphate group is a key component of many biological molecules, and compounds that mimic this functionality are valuable as probes. The phosphorylation of alcohols is a critical step in creating these probes. rsc.org this compound could serve as a scaffold for the development of probes targeting enzymes that interact with phosphorylated substrates. The tolyl groups can be further functionalized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, enabling the visualization and isolation of target proteins.
The development of photoactive derivatives is another intriguing possibility. Acylphosphines and their oxides are utilized as photoinitiators for radical-initiated polymerization, a technology with applications in dental and orthodontic materials. researchgate.net By analogy, incorporating a photo-cleavable or photo-activatable group into the this compound structure could lead to the creation of probes that can be activated with spatial and temporal control within a biological system.
Integration into Nanoscience and Nanomaterials
The integration of organophosphorus compounds into nanomaterials is a rapidly growing field. The properties of this compound could be harnessed to create novel nanomaterials with tailored functionalities.
One potential application is in the surface modification of nanoparticles. The phosphoryl group can act as an anchor to bind to the surface of metal oxide nanoparticles, while the organic tolyl groups can be used to tune the surface properties, such as hydrophobicity or compatibility with a polymer matrix. This could be particularly relevant in the development of advanced composites and coatings.
Furthermore, the compound could be incorporated into the structure of self-assembled nanomaterials. For instance, by introducing long alkyl chains or other self-assembling moieties to the tolyl groups, it may be possible to create amphiphilic molecules that form micelles, vesicles, or other ordered structures in solution. These could have applications in drug delivery or as nanoreactors.
The use of phosphorus-containing compounds to create stain-resistant and functional fabrics also provides a template for future research. sci-hub.st A derivative of a bis(acyl)phosphine oxide has been successfully grafted onto cotton to create a hydrophobic and lipophobic surface. sci-hub.st A similar approach could be envisioned for this compound, where it is used to functionalize surfaces and impart specific properties.
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies can provide valuable insights into its structure-function relationships.
Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, electronic structure, and spectroscopic properties. This information is crucial for understanding its reactivity and for designing derivatives with specific characteristics. For example, computational modeling can help in predicting the most likely sites for chemical modification or the interaction of the molecule with a biological target.
Ab initio computational studies have been used to investigate the prebiotic phosphorylation of methanol (B129727) on mineral surfaces, providing insights into the reaction mechanisms at an atomic level. unito.it Similar computational approaches could be applied to model the synthesis of this compound, helping to optimize reaction conditions and identify the most efficient synthetic pathways.
Molecular dynamics simulations could also be used to study the behavior of this compound in different environments, such as in solution or at the interface of a nanomaterial. This could provide a deeper understanding of its self-assembly properties or its interactions with other molecules.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, and reactivity. |
| Ab Initio Calculations | Modeling of synthetic reaction mechanisms. unito.it |
| Molecular Dynamics (MD) Simulations | Study of behavior in solution and at interfaces. |
Sustainability and Environmental Aspects of Phosphorylmethanol Chemistry
The increasing focus on green chemistry necessitates a thorough evaluation of the environmental impact of chemical processes and products. rsc.org For this compound, future research should address several key sustainability aspects.
The development of synthetic routes that utilize renewable resources and minimize waste is a primary goal. rsc.org This includes exploring the use of bio-based starting materials and developing catalytic processes that reduce the need for stoichiometric reagents. rsc.org The phosphorylation of bio-based compounds is an active area of research that could provide a more sustainable foundation for the synthesis of phosphoryl-methanol derivatives. rsc.org
The biodegradability and ecotoxicity of this compound and its potential degradation products will also be important areas of investigation. Understanding the environmental fate of such compounds is crucial for assessing their long-term impact.
Furthermore, the development of efficient recycling methods for phosphorus-containing compounds is a critical aspect of a circular economy. Research into the recovery and reuse of phosphorus from waste streams could help to reduce the reliance on finite phosphate rock reserves. The use of phosphoric acid-bearing compounds in applications like proton exchange membranes for fuel cells highlights the potential for phosphorus compounds in sustainable technologies. mdpi.com
Q & A
Q. How is this compound utilized in medicinal chemistry scaffold design?
- Methodological Answer : The phosphoryl group enhances bioavailability by mimicking phosphate esters in prodrugs. Structure-activity relationship (SAR) studies involve substituting methylphenyl groups with electron-withdrawing substituents (e.g., –F) to modulate metabolic stability, as seen in fluorophenyl analogs .
Q. What role does this compound play in materials science (e.g., flame retardants or optoelectronics)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
